molecular formula C18H18ClN3S B2681585 1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine CAS No. 731815-64-8

1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine

Cat. No.: B2681585
CAS No.: 731815-64-8
M. Wt: 343.87
InChI Key: WTFPNFUUVJRTPF-UHFFFAOYSA-N
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Description

1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine is a complex organic compound characterized by its unique molecular structure, which includes a thieno[2,3-d]pyrimidine core substituted with a phenyl group and a piperidine moiety

Scientific Research Applications

1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine has shown promise in various scientific research applications, including:

  • Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications include the treatment of cancer, inflammation, and infectious diseases.

  • Industry: The compound's unique properties may be leveraged in the development of advanced materials and chemical sensors.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the interest in pyrimidine derivatives in the field of medicinal chemistry, future research could focus on further elucidating the biological activity of this compound and its potential therapeutic applications. Additionally, more detailed studies on its synthesis and chemical properties could also be beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({4-Chloro-5-phenothieno[2,3-d]pyrimidin-2-yl}methyl)piperidine typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. One common approach is the cyclocondensation of a 2-aminoester derivative with ethyl isothiocyanate in the presence of a base such as sodium hydroxide (NaOH). Subsequent chlorination and alkylation steps introduce the phenyl group and the piperidine moiety, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require careful control of temperature, pressure, and reaction time to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Mechanism of Action

1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine is structurally similar to other thieno[2,3-d]pyrimidine derivatives, such as 4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine and 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine. its unique combination of functional groups and molecular structure sets it apart, offering distinct advantages in terms of reactivity and biological activity.

Comparison with Similar Compounds

  • 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine

  • 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine

Properties

IUPAC Name

4-chloro-5-phenyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3S/c19-17-16-14(13-7-3-1-4-8-13)12-23-18(16)21-15(20-17)11-22-9-5-2-6-10-22/h1,3-4,7-8,12H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFPNFUUVJRTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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